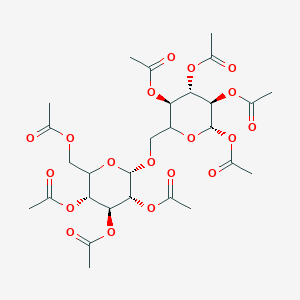

L-glycero-alpha-D-manno-Heptopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Glycero-D-mannoheptose is a seven-carbon sugar that plays a crucial role in the structure of lipopolysaccharides (LPS) in Gram-negative bacteria. This compound is a significant constituent of the LPS core, which is essential for the bacterial outer membrane’s integrity and interaction with the host’s immune system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Glycero-D-mannoheptose can be synthesized through various methods. One efficient approach involves the use of orthoester methodology for the differentiation of all three positions of the sugar core. This method employs O6, O7-tetraisopropyl disiloxyl (TIPDS) protecting groups for the exocyclic positions, followed by regioselective opening toward 7-OH acceptors . Another method involves the biosynthesis pathway in Escherichia coli, where enzymes such as GmhA, HldE, and GmhB catalyze the intermediate steps leading to the synthesis of ADP-L-glycero-β-D-manno-heptose .

Industrial Production Methods: Industrial production of L-Glycero-D-mannoheptose often involves microbial synthesis using genetically engineered bacteria. For example, Corynebacterium glutamicum can be metabolically engineered to produce sedoheptulose, a precursor to L-Glycero-D-mannoheptose, from glucose .

Análisis De Reacciones Químicas

Types of Reactions: L-Glycero-D-mannoheptose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epimerization catalyzed by ADP-L-glycero-D-mannoheptose 6-epimerase, which interconverts ADP-D-glycero-D-mannoheptose and ADP-L-glycero-D-mannoheptose .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of L-Glycero-D-mannoheptose include NADP+ for oxidation reactions and various protecting groups such as TIPDS for regioselective modifications .

Major Products: The major products formed from these reactions include various derivatives of L-Glycero-D-mannoheptose, such as ADP-L-glycero-β-D-manno-heptose, which is a key intermediate in the biosynthesis of LPS .

Aplicaciones Científicas De Investigación

L-Glycero-D-mannoheptose has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing complex carbohydrates and glycosides. In biology, it serves as a crucial component in studying bacterial LPS and its interactions with the immune system. In medicine, L-Glycero-D-mannoheptose is explored for its potential in developing new antibiotics and vaccines targeting Gram-negative bacteria .

Mecanismo De Acción

L-Glycero-D-mannoheptose exerts its effects primarily through its role in the biosynthesis of LPS in Gram-negative bacteria. The compound is a key component of the LPS core, which interacts with outer membrane proteins and divalent cations to maintain the structural integrity of the bacterial outer membrane . The biosynthesis pathway involves several enzymes, including GmhA, HldE, and GmhB, which catalyze the formation of ADP-L-glycero-β-D-manno-heptose .

Comparación Con Compuestos Similares

L-Glycero-D-mannoheptose is unique among seven-carbon sugars due to its specific role in the LPS core of Gram-negative bacteria. Similar compounds include D-Glycero-D-mannoheptose, which is an epimer of L-Glycero-D-mannoheptose and also participates in LPS biosynthesis . Other related compounds are sedoheptulose and its derivatives, which are used in various biochemical pathways and industrial applications .

Propiedades

Número CAS |

130272-67-2 |

|---|---|

Fórmula molecular |

C7H14O7 |

Peso molecular |

210.18 g/mol |

Nombre IUPAC |

(2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6+,7-/m0/s1 |

Clave InChI |

BGWQRWREUZVRGI-QQABCQGCSA-N |

SMILES isomérico |

C([C@@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)O |

SMILES canónico |

C(C(C1C(C(C(C(O1)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)